An In-depth Technical Guide to the Chemical Properties of Bis(2,4,5-trichloro-6-carbopentoxyphenyl) Oxalate (CPPO)
An In-depth Technical Guide to the Chemical Properties of Bis(2,4,5-trichloro-6-carbopentoxyphenyl) Oxalate (CPPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, commonly known as CPPO, is a key organic compound renowned for its central role in chemiluminescence, the emission of light from a chemical reaction. This technical guide provides a comprehensive overview of the chemical properties of CPPO, detailing its synthesis, reaction mechanisms, and the experimental protocols for its use and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where high-sensitivity detection methods are required.
Core Chemical Properties
CPPO is a solid, crystalline substance that is white in appearance.[1] It is classified as a diester of oxalic acid.[1] Its stability and reactivity are central to its function in peroxyoxalate chemiluminescence systems, which are widely used in applications such as glow sticks and analytical assays.[1][2]
Physical and Chemical Data
A summary of the key quantitative data for CPPO is presented in Table 1. This information is crucial for its handling, formulation, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₄Cl₆O₈ | [3][4] |
| Molar Mass | 677.17 g·mol⁻¹ | [1] |
| Melting Point | 80 to 82 °C (176 to 180 °F; 353 to 355 K) | [1] |
| Appearance | White solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as diethyl phthalate and ethyl acetate.[1] | [1] |
| CAS Number | 30431-54-0 | [3][4] |
Synthesis of CPPO
The synthesis of CPPO is typically achieved through the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride.[1] The following is a representative experimental protocol for its laboratory-scale synthesis.
Experimental Protocol: Laboratory Synthesis of CPPO
Materials:
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2-carbopentoxy-3,5,6-trichlorophenol
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Oxalyl chloride
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Triethylamine
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Anhydrous benzene (or a suitable alternative aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol or a mixture of hexane and ethyl acetate)
Procedure:
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Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-carbopentoxy-3,5,6-trichlorophenol in anhydrous benzene.
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Addition of Reagents: Cool the solution in an ice bath. Slowly add a solution of oxalyl chloride in anhydrous benzene dropwise from the dropping funnel.
-
Base Addition: Following the addition of oxalyl chloride, add triethylamine dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the HCl gas produced during the reaction. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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Workup:
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Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining triethylamine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude CPPO can be purified by recrystallization from a suitable solvent to yield a white crystalline solid.
-
Synthesis and Purification Workflow
Chemiluminescence of CPPO
The most notable property of CPPO is its ability to produce light through a chemical reaction, a process known as peroxyoxalate chemiluminescence. This reaction is highly efficient and forms the basis of "cool light" sources like glow sticks.
The Chemically Initiated Electron Exchange Luminescence (CIEEL) Pathway
The chemiluminescence of CPPO in the presence of hydrogen peroxide and a fluorescent dye proceeds through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL).
The key steps are:
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Nucleophilic Attack: Hydrogen peroxide (in the presence of a base catalyst) attacks one of the carbonyl groups of the oxalate ester in CPPO.
-
Formation of a High-Energy Intermediate: This leads to the formation of a highly unstable 1,2-dioxetanedione intermediate.
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Electron Transfer: The 1,2-dioxetanedione intermediate interacts with a fluorescent dye molecule. An electron is transferred from the dye to the intermediate.
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Decomposition and Excitation: The intermediate decomposes into two molecules of carbon dioxide, and the energy released from this decomposition excites the dye molecule to a higher energy state.
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Light Emission: The excited dye molecule then returns to its ground state by emitting a photon of light. The color of the emitted light is dependent on the specific fluorescent dye used.
Experimental Protocol: Measurement of CPPO Chemiluminescence
The following protocol outlines a general procedure for measuring the chemiluminescence of a CPPO-based system using a luminometer.
Materials:
-
CPPO solution in a suitable organic solvent (e.g., diethyl phthalate or ethyl acetate)
-
Hydrogen peroxide solution (typically 30% or a diluted solution in an appropriate solvent)
-
Fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)
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Base catalyst (e.g., sodium salicylate or imidazole)
-
Luminometer or a spectrophotometer with the excitation source turned off
-
Cuvettes or microplate suitable for the instrument
Procedure:
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Reagent Preparation:
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Prepare a stock solution of CPPO in the chosen organic solvent.
-
Prepare a stock solution of the fluorescent dye in the same solvent.
-
Prepare a stock solution of the base catalyst.
-
Prepare the hydrogen peroxide solution.
-
-
Experimental Setup:
-
In a cuvette or well of a microplate, combine the CPPO solution, the fluorescent dye solution, and the base catalyst solution.
-
-
Initiation and Measurement:
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Place the cuvette or microplate in the luminometer.
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Inject the hydrogen peroxide solution into the mixture to initiate the chemiluminescent reaction.
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Immediately start the measurement of light emission as a function of time. The data is typically recorded as relative light units (RLU).
-
-
Data Analysis:
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The resulting data will be a kinetic curve of light intensity versus time.
-
The total light emission can be determined by integrating the area under the curve.
-
The quantum yield can be calculated by comparing the total light output to that of a known standard.
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Experimental Workflow for Chemiluminescence Measurement
Spectroscopic Data
While detailed, publicly available spectra for CPPO are scarce, the expected spectroscopic features can be inferred from its chemical structure and data from similar compounds.
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Infrared (IR) Spectroscopy: The IR spectrum of CPPO is expected to be dominated by a strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the ester and oxalate groups.[2]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is anticipated to show absorption maxima characteristic of substituted aromatic systems, arising from π→π* electronic transitions within the trichlorophenyl rings.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the trichlorophenyl rings and the aliphatic protons of the pentyl chains. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chlorine atoms.[2]
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and oxalate groups, the aromatic carbons, and the carbons of the pentyl chains.
-
Safety and Handling
CPPO should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis and handling of the powdered form.
Conclusion
Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate is a compound of significant interest due to its highly efficient chemiluminescent properties. This technical guide has provided a detailed overview of its chemical properties, synthesis, reaction mechanism, and experimental protocols for its use. The information presented herein is intended to be a valuable resource for researchers and professionals working in fields that can benefit from the unique light-emitting properties of CPPO. Further research to fully characterize its spectroscopic properties and optimize its synthesis and application will continue to expand its utility in science and technology.
References
- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]
- 2. Buy Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 [smolecule.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 - PubChem [pubchem.ncbi.nlm.nih.gov]
